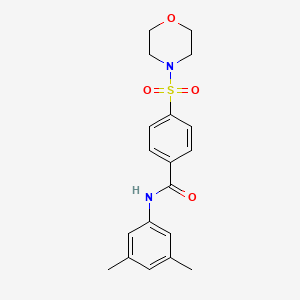

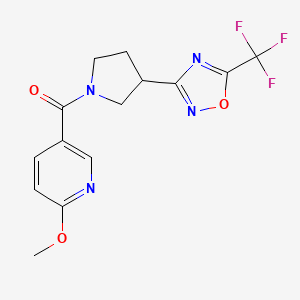

![molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3](/img/structure/B2781379.png)

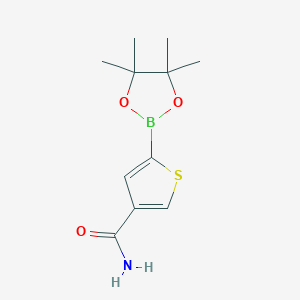

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a thiol, a triazole, a pyrazole, and a thiophene . The trifluoromethyl group is known to have a strong electron-withdrawing effect .

Synthesis Analysis

The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure could not be found in the search results, but similar compounds have been analyzed .Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . The compound may also participate in copper-catalyzed pyrazole N-arylation .科学研究应用

Antimicrobial Activity

The triazole and thiadiazole moieties present in the compound are known for their antimicrobial properties. Research has shown that derivatives of thiadiazole exhibit significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group may further enhance this activity, potentially leading to the development of new antimicrobial agents that could be effective against resistant strains of bacteria.

Anticancer Potential

Compounds containing indole derivatives have been increasingly recognized for their role in treating cancer cells . The structural similarity of the compound suggests it may also possess anticancer properties. Its potential to inhibit cancer cell growth could be explored through in vitro assays, leading to the development of novel anticancer therapies.

Antiviral Applications

Indole derivatives have demonstrated various biological activities, including antiviral effects . The compound’s unique structure, which includes a triazole ring, could be investigated for its efficacy against a range of viruses. This could be particularly relevant for the development of treatments for emerging viral infections.

Anti-Inflammatory Uses

The triazole core is associated with anti-inflammatory properties . This compound could be studied for its effectiveness in reducing inflammation in various disease models. Its application could extend to diseases where inflammation plays a key role, such as arthritis and asthma.

Antitubercular Activity

Triazoles have shown promise in the treatment of tuberculosis . The compound’s potential as an antitubercular agent could be explored, especially given the ongoing need for new treatments due to the emergence of drug-resistant forms of the tuberculosis bacterium.

Herbicidal and Antifungal Activities

The compound’s structure suggests it could have applications in agriculture as a herbicide or antifungal agent . Its ability to inhibit the growth of certain plants and fungi could be beneficial in managing crop diseases and improving agricultural productivity.

属性

IUPAC Name |

4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTHKCCCRANFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

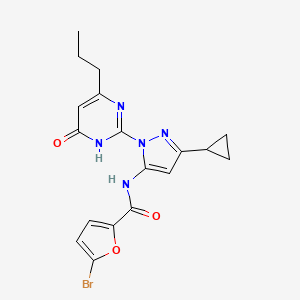

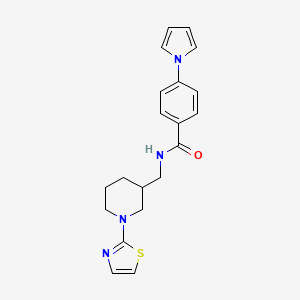

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)

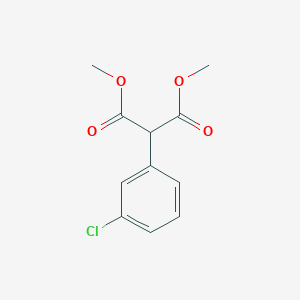

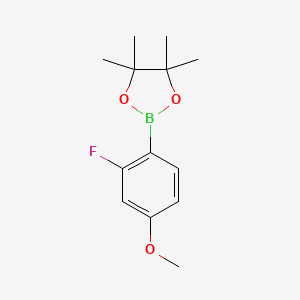

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)

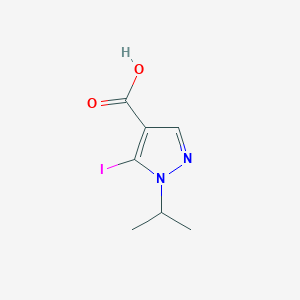

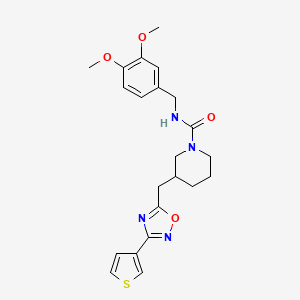

![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)